molecular formula C16H20IN B8602634 ([1,1'-Biphenyl]-2-yl)-N,N,N-trimethylmethanaminium iodide CAS No. 93460-23-2

([1,1'-Biphenyl]-2-yl)-N,N,N-trimethylmethanaminium iodide

Cat. No. B8602634
Key on ui cas rn: 93460-23-2
M. Wt: 353.24 g/mol
InChI Key: KLVXCMDLWRTOJK-UHFFFAOYSA-M
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Patent
US04473709

Procedure details

Under a dry nitrogen atmosphere, 6.1 g (0.027 mole) of N,N-dimethyl-[1,1'-biphenyl]-2-methanamine was dissolved with stirring in 6.4 ml of anhydrous ethanol. To this solution 5.1 g (0.036 mole) of methyl iodide was added slowly. After complete addition, the reaction mixture was heated at reflux temperature for 45 minutes, then cooled. Diethyl ether was added until the mixture was cloudy, then the whole was placed in a freezer for 16 hours. An oil which had formed in the mixture was separated then dissolved in ethanol, and the solution was concentrated under reduced pressure to give 10.0 g (100% yield) of N,N,N-trimethyl-[1,1'-biphenyl]-2-methanaminium iodide as a brittle yellow foam.
Name
N,N-dimethyl-[1,1'-biphenyl]-2-methanamine
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][C:4]1[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:7]=[CH:8][CH:9]=1.C[I:18].[CH2:19](OCC)C>C(O)C>[I-:18].[CH3:1][N+:2]([CH3:19])([CH3:16])[CH2:3][C:4]1[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:4.5|

Inputs

Step One
Name
N,N-dimethyl-[1,1'-biphenyl]-2-methanamine
Quantity
6.1 g
Type
reactant
Smiles
CN(CC=1C(=CC=CC1)C1=CC=CC=C1)C
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
An oil which had formed in the mixture
CUSTOM
Type
CUSTOM
Details
was separated
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[I-].C[N+](CC=1C(=CC=CC1)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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